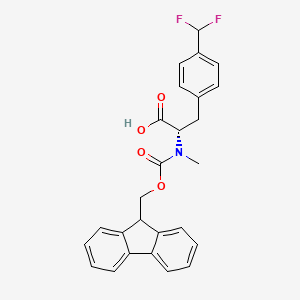

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC15874708

Molecular Formula: C26H23F2NO4

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23F2NO4 |

|---|---|

| Molecular Weight | 451.5 g/mol |

| IUPAC Name | (2S)-3-[4-(difluoromethyl)phenyl]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

| Standard InChI | InChI=1S/C26H23F2NO4/c1-29(23(25(30)31)14-16-10-12-17(13-11-16)24(27)28)26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-24H,14-15H2,1H3,(H,30,31)/t23-/m0/s1 |

| Standard InChI Key | DZZLBDQCQTVSRW-QHCPKHFHSA-N |

| Isomeric SMILES | CN([C@@H](CC1=CC=C(C=C1)C(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CN(C(CC1=CC=C(C=C1)C(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s molecular formula is C₂₆H₂₃F₂NO₄, with a molecular weight of 451.46 g/mol . Its structure comprises three key components:

-

Fmoc group: A fluorenylmethyloxycarbonyl moiety that serves as a temporary protecting group for the amine functionality during peptide synthesis.

-

Methylamino backbone: A chiral center at the α-carbon, conferring the (S)-stereochemistry critical for biological activity .

-

4-(Difluoromethyl)phenyl side chain: A hydrophobic aromatic group with two fluorine atoms, enhancing metabolic stability and influencing intermolecular interactions .

The IUPAC name reflects these features: “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid.”

Physicochemical Characteristics

Key properties include:

The difluoromethyl group’s electron-withdrawing effects reduce polarity compared to non-fluorinated analogs, impacting solubility and crystallinity.

Synthesis and Purification

Purification and Characterization

Purification is achieved via reverse-phase HPLC or flash chromatography, followed by lyophilization . Analytical data (e.g., NMR, HRMS) for the compound remains unpublished, but vendors confirm purity ≥95% by HPLC .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is selectively removed under mild basic conditions (e.g., piperidine), enabling iterative peptide chain elongation without disturbing acid-labile side chains . The difluoromethylphenyl moiety enhances:

-

Hydrophobicity: Aids in peptide purification via RP-HPLC.

-

Metabolic stability: Fluorine atoms resist oxidative degradation, prolonging half-life in biological systems .

Structural Studies

Incorporating this residue into peptides can stabilize β-sheet or helical conformations due to steric and electronic effects, as observed in trifluoromethylphenyl analogs.

Biological and Pharmacological Relevance

Polyamine Biosynthesis Modulation

Although direct studies on this compound are lacking, structurally related anthranilic acid derivatives (e.g., compound 9 in PMC10512781) inhibit FUBP1, a regulator of c-Myc and polyamine biosynthesis . The difluoromethyl group may similarly modulate protein-DNA interactions, warranting further investigation.

Comparative Analysis with Analogous Compounds

This compound’s combination of Fmoc protection and difluoromethylphenyl substitution distinguishes it from peers, balancing solubility and stability for diverse applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume